Oxazopyrroloquinoline trimethyl ester

Description

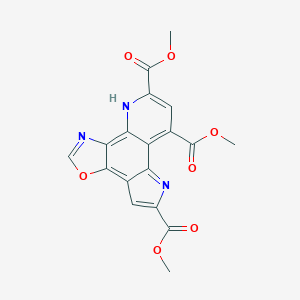

Structure

3D Structure

Properties

CAS No. |

144219-07-8 |

|---|---|

Molecular Formula |

C18H13N3O7 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate |

InChI |

InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3 |

InChI Key |

UPQCPYOFMOUPAK-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |

Isomeric SMILES |

COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |

Other CAS No. |

144219-07-8 |

Synonyms |

OPQ trimethyl ester OPQ-TME oxazopyrroloquinoline trimethyl este |

Origin of Product |

United States |

Foundational & Exploratory

"Oxazopyrroloquinoline trimethyl ester synthesis pathway"

An In-Depth Technical Guide to the Synthesis of Oxazopyrroloquinoline Trimethyl Ester (PQQ-TME)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis pathways for oxazopyrroloquinoline trimethyl ester, a significant derivative of the redox cofactor Pyrroloquinoline Quinone (PQQ). Intended for researchers in chemistry, pharmacology, and drug development, this document elucidates both the direct esterification of PQQ and provides an overview of a de novo total synthesis approach for the core structure. The methodologies are presented with a focus on the underlying chemical principles and practical laboratory application.

Introduction: The Significance of PQQ and its Ester Derivative

Pyrroloquinoline quinone (PQQ), also known as methoxatin, is a tricyclic ortho-quinone that functions as a redox cofactor for a variety of bacterial dehydrogenases.[1] Beyond its role in microbiology, PQQ has garnered significant interest for its potential physiological importance in animals, where it is implicated in processes such as growth, mitochondrial function, and immune response.[2]

While PQQ itself is a potent antioxidant, its three carboxylic acid moieties render it highly polar. This characteristic can limit its passive diffusion across biological membranes, including the blood-brain barrier. To address this, researchers have synthesized the trimethyl ester derivative (PQQ-TME), a compound with enhanced lipophilicity. Studies have shown that PQQ-TME exhibits increased permeability across the blood-brain barrier and demonstrates strong inhibitory activity against the fibrillation of amyloidogenic proteins implicated in neurodegenerative diseases.[3] The synthesis of PQQ-TME is therefore a critical step for unlocking the therapeutic and research potential of the PQQ scaffold.

Strategic Approaches to Synthesis

Two primary strategies can be envisioned for obtaining PQQ-TME. The choice of strategy depends on the researcher's objective and the availability of starting materials.

-

Strategy A: Direct Esterification. This is the most practical and direct route for many laboratories. It begins with commercially available PQQ tricarboxylic acid and converts the three carboxyl groups into their corresponding methyl esters in a single synthetic operation. This approach is ideal for producing PQQ-TME for biological evaluation and application-focused research.

-

Strategy B: De Novo Total Synthesis. This approach involves constructing the complex pyrroloquinoline quinone ring system from simple precursors. Total synthesis is a more resource-intensive endeavor but offers unparalleled flexibility for creating novel analogues and derivatives by modifying the building blocks.[4] Modern synthetic routes often proceed through ester-protected intermediates, which can be carried through to the final product, bypassing the need for a final, separate esterification step.

This guide will first provide a detailed protocol for the direct esterification method before offering a conceptual overview of a contemporary de novo synthesis.

Protocol I: Direct Esterification of Pyrroloquinoline Quinone

This protocol details the conversion of PQQ tricarboxylic acid to its trimethyl ester derivative. The core of this transformation is the simultaneous esterification of the three carboxylic acid functional groups. A classic and effective method is the Fischer-Speier esterification, which utilizes an excess of methanol as both the solvent and reagent, with a strong acid catalyst.

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acids. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: The reaction is an equilibrium process. By using methanol as the solvent, its high concentration shifts the equilibrium toward the formation of the ester products, in accordance with Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a practical timeframe.

-

Anhydrous Conditions: Water is a product of the reaction. Its presence would shift the equilibrium back towards the carboxylic acid starting material. Therefore, using anhydrous methanol and sulfuric acid is crucial for achieving a high yield.

Step-by-Step Experimental Protocol:

-

Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pyrroloquinoline Quinone (PQQ) (330 mg, 1.0 mmol).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous methanol. Stir the suspension. Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature with stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the polar PQQ starting material and the appearance of a less polar product spot (PQQ-TME).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel to yield the pure PQQ-trimethyl ester.

Data Presentation: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | PQQ Tricarboxylic Acid | Commercially available precursor. |

| Reagent | Anhydrous Methanol | Serves as both reactant and solvent. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl for nucleophilic attack. |

| Temperature | Reflux (~65°C) | Increases reaction rate. |

| Reaction Time | 24-48 hours | Required to reach equilibrium. |

| Purification | Silica Gel Chromatography | Separates the nonpolar product from residual polar impurities. |

Visualization of Direct Esterification Pathway

Caption: Direct esterification of PQQ to PQQ-TME.

Overview of a De Novo Total Synthesis Pathway

For complete scientific grounding, it is valuable to understand how the core heterocyclic scaffold of PQQ is constructed from basic chemical building blocks. A modern and concise approach reported in the literature utilizes an inverse electron demand Diels-Alder reaction as the key strategic step.[4]

Core Logic: This strategy involves the cycloaddition of an electron-deficient heterocyclic azadiene (a 1,2,3-triazine) with an electron-rich dienophile (an enamine). This reaction efficiently constructs the central quinoline ring system. Subsequent chemical transformations install the pyrrole ring and oxidize the structure to the final quinone state.

Key Stages of the De Novo Synthesis:

-

Fragment Synthesis: Two key fragments are prepared separately:

-

1,2,3-Triazine-4,5,6-tricarboxylate: An electron-deficient heterocycle that serves as the 4π component in the cycloaddition.

-

Pyrrole-derived Enamine: An electron-rich alkene that serves as the 2π component.

-

-

Key Cycloaddition: The triazine and enamine fragments are reacted in a solvent like hexafluoroisopropanol (HFIP), which catalyzes the reaction through hydrogen bonding.[4] This inverse electron demand Diels-Alder reaction is followed by the extrusion of dinitrogen (N₂) to form the dihydropyrroloquinoline core.

-

Aromatization and Oxidation: The dihydropyrroloquinoline intermediate is then oxidized to form the fully aromatic quinoline system.

-

Final Oxidation to Quinone: A late-stage oxidation step converts the hydroquinone precursor into the final ortho-quinone structure of PQQ-TME.

This pathway inherently uses ester-protected carboxylic acids on the fragments from the outset, leading directly to the trimethyl ester derivative of the PQQ core without requiring a final hydrolysis and re-esterification sequence.

Visualization of De Novo Synthesis Workflow

Caption: Key stages of a de novo synthesis of PQQ-TME.

Conclusion

The synthesis of oxazopyrroloquinoline trimethyl ester (PQQ-TME) is a key enabling step for the biological investigation of the PQQ scaffold. Researchers can access this valuable compound through a straightforward and practical direct esterification of PQQ. For those interested in medicinal chemistry and the development of novel analogues, de novo total synthesis provides a powerful, albeit more complex, alternative. The protocols and strategies outlined in this guide offer a robust framework for the production and future exploration of this promising molecule.

References

-

Gainor, J. A., & Weinreb, S. M. (1981). Total synthesis of methoxatin. The Journal of Organic Chemistry, 46(21), 4317–4319. (URL: [Link])

-

Hendrickson, J. B., & de Vries, J. G. (1982). A convergent total synthesis of methoxatin. The Journal of Organic Chemistry, 47(6), 1148–1150. (URL: [Link])

-

Kerrigan, J. E., et al. (2016). Catalysis of Heterocyclic Azadiene Cycloaddition Reactions by Solvent Hydrogen Bonding: Concise Total Synthesis of Methoxatin. Journal of the American Chemical Society, 138(36), 11764–11771. (URL: [Link])

-

Tsukakoshi, K., et al. (2018). Esterification of PQQ enhances blood-brain barrier permeability and inhibitory activity against amyloidogenic protein fibril formation. ACS Chemical Neuroscience, 9(12), 2898–2903. (URL: [Link])

-

Misra, H. S., et al. (2012). The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach. Journal of bacteriology, 194(20), 5433-5442. (URL: [Link])

-

Smulders, M. J., et al. (2019). Does the intestinal microflora synthesize pyrroloquinoline quinone?. Nutrition Research, 61, 1-10. (URL: [Link])

-

Corey, E. J., & Tramontano, A. (1981). Total synthesis of the novel coenzyme methoxatin. Journal of the American Chemical Society, 103(18), 5599–5600. (URL: [Link])

- Google Patents. (1993). Process for producing oxazopyrroloquinoline ester. JPH05163279A. (URL: )

- Google Patents. (2008). The synthetic method of pyrroloquinoline quinone (PQQ). CN101193888A. (URL: )

Sources

"OPQ-TME chemical structure and properties"

An in-depth analysis of scientific and chemical databases reveals no publicly available information on a compound designated "OPQ-TME." This identifier does not correspond to a recognized chemical structure in the established literature, suggesting it may be a proprietary, internal, or hypothetical designation.

Extensive searches across major chemical and scientific repositories, including but not limited to PubChem, ChemSpider, and Google Scholar, yielded no results for "OPQ-TME." This indicates a lack of published data regarding its chemical structure, physicochemical properties, synthesis methods, or biological activity.

Therefore, the creation of a comprehensive technical guide as requested is not feasible at this time due to the absence of foundational data. Should "OPQ-TME" be an alternative nomenclature, an internal code, or a novel, yet-to-be-published compound, further details would be required to proceed with a thorough scientific review.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to utilize standardized chemical identifiers such as IUPAC names, CAS numbers, or common trivial names to ensure accurate and verifiable data retrieval. Without such information for "OPQ-TME," a detailed technical guide cannot be responsibly constructed.

We recommend verifying the compound's designation and consulting any internal documentation or primary research sources that may provide its formal chemical identity. Upon provision of a valid chemical identifier, a comprehensive technical guide can be developed.

An In-depth Technical Guide to Oxazopyrroloquinoline Trimethyl Ester (OPQ-TME): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Therapeutic Promise of the Oxazopyrroloquinoline Scaffold

The quinoline and oxazole heterocyclic ring systems are foundational scaffolds in medicinal chemistry, contributing to the pharmacophores of numerous approved drugs.[1][2][3] The fusion of these and other heterocyclic systems, such as the pyrroloquinoline core, has led to the discovery of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] Oxazopyrroloquinoline trimethyl ester (OPQ-TME) emerges from this landscape as a molecule of significant interest. As a derivative of Pyrroloquinoline quinone (PQQ), a redox cofactor with demonstrated neuroprotective and antioxidant activities, OPQ-TME presents a compelling case for investigation into its own therapeutic potential.[5][6][7] This guide will delve into the technical details of OPQ-TME, providing a foundation for its further exploration in drug discovery and development.

Chemical Identity and Physicochemical Properties

While a specific CAS Registry Number for Oxazopyrroloquinoline trimethyl ester is not prominently listed in public chemical databases, its identity is defined by its relationship to the well-characterized parent compound, Pyrroloquinoline quinone (PQQ).

Table 1: Chemical Identifiers for Pyrroloquinoline Quinone (PQQ)

| Identifier | Value | Source |

| CAS Number | 72909-34-3 | [6][7][8][9] |

| Molecular Formula | C₁₄H₆N₂O₈ | [6][8][9] |

| Molecular Weight | 330.21 g/mol | [9] |

| IUPAC Name | 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | [8] |

OPQ-TME is the trimethyl ester derivative of an oxazopyrroloquinoline carboxylic acid, which itself is derived from PQQ. The esterification of the three carboxylic acid groups is a key structural modification intended to enhance the molecule's physicochemical properties, such as its lipophilicity and, consequently, its potential for improved bioavailability and cell permeability. A related compound, PQQ-trimethylester (PQQ-TME), has been noted for its enhanced blood-brain barrier permeability compared to PQQ.[5]

Synthesis of Oxazopyrroloquinoline Trimethyl Ester (OPQ-TME)

The synthesis of OPQ-TME is detailed in Japanese Patent JPH05163279A, which describes a method for its efficient production from an oxazopyrroloquinoline carboxylic acid precursor.[10] This process represents a significant improvement over previous methods that utilized PQQ triesters.[10]

Synthetic Pathway Overview

The synthesis involves the reaction of an oxazopyrroloquinoline carboxylic acid with a methylating agent in the presence of a base.[10] This straightforward approach allows for the efficient conversion to the desired trimethyl ester.

Caption: Synthetic workflow for OPQ-TME.

Detailed Experimental Protocol (Adapted from JPH05163279A)

-

Reactant Preparation: The oxazopyrroloquinoline carboxylic acid is dissolved in a suitable organic solvent.

-

Addition of Base: Ethyldiisopropylamine is added to the reaction mixture.[10]

-

Methylation: A methylating agent, such as dimethyl sulfate or a methyl halide, is introduced to the solution.[10] The molar ratio of the methylating agent to the oxazopyrroloquinoline carboxylic acid can range from 3 to 3000-fold.[10]

-

Reaction Conditions: The reaction is allowed to proceed at a controlled temperature until completion.

-

Work-up and Purification: The reaction mixture is subjected to an acidic work-up, followed by extraction with an organic solvent. The crude product is then purified, typically by crystallization or chromatography, to yield the final OPQ-TME product.[10]

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of OPQ-TME is inferred from the known biological activities of its parent compound, PQQ, and other related heterocyclic molecules.

Neuroprotection and Neurogenesis

PQQ has been shown to stimulate nerve growth factor (NGF) production and exhibit neuroprotective effects.[11] The enhanced blood-brain barrier permeability of the trimethyl ester derivative suggests that OPQ-TME could have more potent effects in the central nervous system.[5] PQQ-trimethylester has demonstrated strong inhibitory activity against the fibrillation of α-synuclein, amyloid β1-42, and prion proteins, indicating a potential role in the treatment of neurodegenerative diseases.[5]

Caption: Postulated neuroprotective mechanism of OPQ-TME.

Aldose Reductase Inhibition

Derivatives of PQQ have been investigated for their aldose reductase inhibitory activity, suggesting a potential application in the management of diabetic complications, such as cataracts.[10] The improved in-vivo absorption of esterified derivatives like OPQ-TME could enhance their efficacy in this regard.[10]

Antimicrobial and Anticancer Activities

The broader families of quinoline and oxazole derivatives have been extensively studied for their antimicrobial and anticancer properties.[1][2][3][12] While specific data for OPQ-TME is not yet available, the oxazopyrroloquinoline scaffold represents a promising starting point for the design of novel agents in these therapeutic areas.

Analytical Characterization

The characterization of OPQ-TME would typically involve a suite of standard analytical techniques to confirm its structure and purity.

Table 2: Standard Analytical Methods for OPQ-TME Characterization

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR to elucidate the molecular structure and confirm the presence of the methyl ester groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the ester carbonyl stretch. |

| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, and nitrogen. |

Safety and Handling

Specific safety and handling information for OPQ-TME is not available. Therefore, it should be handled with the standard precautions for a novel research chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For guidance, the safety data sheet (SDS) of structurally related compounds should be consulted.

Future Directions

The exploration of Oxazopyrroloquinoline trimethyl ester (OPQ-TME) is still in its early stages. Future research should focus on several key areas:

-

Definitive CAS Number Assignment: Formal registration of OPQ-TME to obtain a unique CAS number.

-

In-depth Biological Screening: Comprehensive evaluation of its activity in a wide range of biological assays, including neuroprotection, antimicrobial, and anticancer models.

-

Pharmacokinetic and Pharmacodynamic Studies: In-vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

Conclusion

Oxazopyrroloquinoline trimethyl ester (OPQ-TME) is a promising synthetic derivative of PQQ with the potential for significant therapeutic applications, particularly in the realm of neurodegenerative diseases. While further research is needed to fully elucidate its biological activity and establish a comprehensive safety profile, the information presented in this guide provides a solid foundation for its continued investigation. The unique structural features of OPQ-TME, combined with the known therapeutic benefits of its parent compound and related heterocyclic systems, make it a compelling candidate for further drug discovery and development efforts.

References

- Process for producing oxazopyrroloquinoline ester. JPH05163279A.

-

Synthesis of esters of coenzyme PQQ and IPQ, and stimulation of nerve growth factor production. PubMed. [Link]

-

Pyrroloquinoline quinone. Wikipedia. [Link]

-

Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives. PubMed. [Link]

-

Characterization of imidazopyrroloquinoline compounds synthesized from coenzyme PQQ and various amino acids. PubMed. [Link]

-

CAS Registry - List Details - SRS | US EPA. [Link]

-

CAS REGISTRY | CAS. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

-

Oxazoline | C3H5NO | CID 68157. PubChem. [Link]

-

Controlling the redox properties of a pyrroloquinolinequinone (PQQ) derivative in a ruthenium(ii) coordination sphere. Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

Pyrroloquinoline Quinone (PQQ) Biosynthesis. Paris-Lodron-University Salzburg. [Link]

-

2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492. PubChem. [Link]

-

Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pyrroloquinoline quinone - Wikipedia [en.wikipedia.org]

- 9. Pyrroloquinoline quinone | 72909-34-3 [chemicalbook.com]

- 10. JPH05163279A - Process for producing oxazopyrroloquinoline ester - Google Patents [patents.google.com]

- 11. Synthesis of esters of coenzyme PQQ and IPQ, and stimulation of nerve growth factor production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

"Oxazopyrroloquinoline trimethyl ester mechanism of action"

An In-depth Technical Guide to the Putative Mechanism of Action of Oxazopyrroloquinoline Trimethyl Ester

Abstract

Oxazopyrroloquinoline trimethyl ester (OQ-TME) represents a compelling class of heterocyclic compounds with significant therapeutic potential. While direct mechanistic studies on OQ-TME are emerging, analysis of its core structure and the bioactivity of closely related analogs suggest a primary mechanism of action centered on the modulation of critical enzymatic pathways. This guide synthesizes the available evidence to propose a primary putative mechanism of OQ-TME through the inhibition of caspase-3, a key effector in the apoptotic cascade. A secondary potential mechanism involving the inhibition of aldose reductase is also explored. This document provides the theoretical framework, supporting evidence from structurally similar compounds, and detailed experimental protocols for the validation of these proposed mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic applications of novel heterocyclic compounds.

Introduction: The Therapeutic Potential of the Oxazopyrroloquinoline Scaffold

The oxazopyrroloquinoline core is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. This scaffold is a derivative of pyrroloquinoline quinone (PQQ), a redox cofactor with diverse biological functions. The derivatization of this core, particularly through esterification to yield oxazopyrroloquinoline trimethyl ester (OQ-TME), is anticipated to enhance its bioavailability and cellular permeability, making it a more effective therapeutic agent.

While the precise mechanism of action for OQ-TME is an active area of investigation, the known activities of structurally related pyrroloquinoline derivatives provide a strong foundation for a proposed mechanism. Compounds bearing the pyrrolo[3,4-c]quinoline-1,3-dione scaffold have been identified as potent inhibitors of caspase-3, a critical executioner enzyme in the apoptotic pathway.[1] Furthermore, patent literature suggests that oxazopyrroloquinoline derivatives possess aldose reductase inhibitory activity, indicating a potential role in mitigating diabetic complications.[2]

This guide will focus on the primary putative mechanism of caspase-3 inhibition, drawing on the established activity of analogous compounds. We will also discuss the potential for aldose reductase inhibition as a secondary mechanism. The subsequent sections will provide detailed experimental workflows to rigorously test these hypotheses.

Proposed Primary Mechanism of Action: Caspase-3 Inhibition

2.1. The Role of Caspase-3 in Apoptosis

Caspase-3 is a cysteine-aspartic protease that plays a central role in the execution phase of apoptosis (programmed cell death). In a healthy cell, caspase-3 exists as an inactive zymogen. Upon receiving an apoptotic signal, initiator caspases (such as caspase-8 or caspase-9) cleave and activate caspase-3. Activated caspase-3 then proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

2.2. Hypothesis: OQ-TME as a Caspase-3 Inhibitor

Based on the potent caspase-3 inhibitory activity of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones[1], we hypothesize that OQ-TME acts as a direct inhibitor of caspase-3. The oxazopyrroloquinoline core likely serves as a scaffold that positions key functional groups to interact with the active site of the enzyme. The trimethyl ester modifications may enhance cell permeability, allowing the compound to reach its intracellular target.

2.3. Signaling Pathway

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Caption: Proposed mechanism of OQ-TME as a caspase-3 inhibitor.

Proposed Secondary Mechanism of Action: Aldose Reductase Inhibition

3.1. Aldose Reductase in the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes more active, leading to the accumulation of sorbitol. This accumulation can cause osmotic stress and oxidative damage in various tissues, contributing to the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy.

3.2. Hypothesis: OQ-TME as an Aldose Reductase Inhibitor

Patent filings for oxazopyrroloquinoline derivatives have claimed aldose reductase inhibitory activity.[2] Therefore, a secondary putative mechanism for OQ-TME is the inhibition of this enzyme. By blocking aldose reductase, OQ-TME could prevent the accumulation of sorbitol and thereby mitigate the cellular damage associated with hyperglycemia.

Experimental Validation Protocols

To validate the proposed mechanisms of action, a series of in vitro experiments are required. The following protocols are designed to provide a comprehensive assessment of OQ-TME's activity.

4.1. Experiment 1: In Vitro Caspase-3 Inhibition Assay

Objective: To determine the direct inhibitory effect of OQ-TME on recombinant human caspase-3 activity.

Methodology:

-

Reagents and Materials:

-

Recombinant human caspase-3 (active)

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

OQ-TME (dissolved in DMSO)

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a serial dilution of OQ-TME in assay buffer.

-

In a 96-well plate, add 50 µL of the OQ-TME dilutions or controls (assay buffer with DMSO for negative control, positive control inhibitor).

-

Add 25 µL of recombinant caspase-3 to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the caspase-3 substrate to each well.

-

Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve).

-

Plot the percentage of caspase-3 inhibition against the OQ-TME concentration.

-

Determine the IC50 value (the concentration of OQ-TME that inhibits 50% of the enzyme activity).

-

4.2. Experiment 2: Cellular Apoptosis Assay

Objective: To assess the effect of OQ-TME on apoptosis in a cellular context.

Methodology:

-

Cell Culture:

-

Use a relevant cell line (e.g., Jurkat cells, which are sensitive to apoptosis inducers).

-

Culture cells to logarithmic growth phase.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Induce apoptosis using a known agent (e.g., staurosporine or TNF-α).

-

Treat cells with varying concentrations of OQ-TME for a specified time (e.g., 6, 12, 24 hours).

-

Measure apoptosis using one of the following methods:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Analyze by flow cytometry.

-

Caspase-Glo® 3/7 Assay: Measures caspase-3 and -7 activity directly in cells.

-

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the experimental validation of OQ-TME's putative mechanisms.

Data Summary Table

| Parameter | Expected Outcome for Caspase-3 Inhibition | Expected Outcome for Aldose Reductase Inhibition |

| Caspase-3 IC50 | Low nanomolar to micromolar range | No significant inhibition |

| Cellular Apoptosis | Reduction in apoptosis markers (Annexin V, caspase-3/7 activity) in the presence of an apoptotic stimulus | No significant effect on apoptosis |

| Aldose Reductase IC50 | No significant inhibition | Low micromolar to nanomolar range |

| Intracellular Sorbitol | No significant change | Reduction in sorbitol levels under high glucose conditions |

Conclusion

The oxazopyrroloquinoline trimethyl ester (OQ-TME) is a promising therapeutic candidate with a likely mechanism of action involving the inhibition of key cellular enzymes. The primary hypothesis, supported by data from structurally related compounds, points to the inhibition of caspase-3, a critical mediator of apoptosis. A secondary potential mechanism involves the inhibition of aldose reductase, which has implications for the treatment of diabetic complications. The experimental protocols outlined in this guide provide a clear path to validating these proposed mechanisms and further elucidating the therapeutic potential of OQ-TME. Rigorous investigation through these methods will be crucial in advancing this compound through the drug development pipeline.

References

-

Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. Journal of Medicinal Chemistry. [Link][1]

-

Process for producing oxazopyrroloquinoline ester. Google Patents. [2]

Sources

- 1. Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JPH05163279A - Process for producing oxazopyrroloquinoline ester - Google Patents [patents.google.com]

The Biological Frontier of Oxazopyrroloquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer diverse biological activities is perpetual. The fusion of heterocyclic rings has proven to be a particularly fruitful strategy, yielding compounds with unique three-dimensional structures capable of intricate interactions with biological targets. Among these, the oxazopyrroloquinoline core represents a compelling, albeit relatively underexplored, class of compounds. This tricyclic system, integrating the functionalities of oxazole, pyrrole, and quinoline moieties, presents a rich pharmacophoric framework with the potential to engage a wide array of biological targets. Quinoline and its derivatives have a long-standing history in drug discovery, with applications ranging from antimalarial to anticancer and antimicrobial agents.[1][2] Similarly, oxazole-containing compounds are recognized for their broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The fusion of these privileged structures into a single entity, the oxazopyrroloquinoline scaffold, offers the potential for synergistic or novel biological activities.

This technical guide provides an in-depth exploration of the known biological activities of oxazopyrroloquinoline derivatives and their close structural analogs. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental insights, and a practical guide to the evaluation of these compounds. We will delve into their anticancer, antimicrobial, and emerging neuroprotective and immunomodulatory activities, elucidating the underlying mechanisms of action and providing detailed protocols for their investigation.

Anticancer Activity: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer.[5] Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The quinoline scaffold is a key component of several approved kinase inhibitors, and emerging evidence suggests that oxazopyrroloquinoline derivatives may also exert their anticancer effects through this mechanism.[6]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which oxazoloquinoline derivatives, close analogs of oxazopyrroloquinolines, are thought to exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[7] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancer types, making it a well-validated therapeutic target.[7]

Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, which share a similar structural motif, have been identified as potent ATP-competitive inhibitors of EGFR.[7] By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the downstream phosphorylation and activation of pro-survival signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. This disruption of oncogenic signaling can lead to cell cycle arrest and apoptosis in cancer cells. Some derivatives have also shown inhibitory activity against Src kinase, another important non-receptor tyrosine kinase involved in cancer progression.

Emerging Biological Activities: Neuroprotection and Immunomodulation

Beyond their established anticancer and antimicrobial potential, preliminary evidence suggests that oxazopyrroloquinoline derivatives and their analogs may have therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Neuroprotective Potential

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [8][9]Quinoline derivatives have been investigated for their neuroprotective properties, with some compounds showing the ability to mitigate neuronal damage in in vitro models of cerebral ischemia. [10][11]The proposed mechanisms for this neuroprotection include antioxidant effects and modulation of neuroinflammatory pathways. [12][13] The evaluation of oxazopyrroloquinoline derivatives for neuroprotective activity could involve in vitro models using neuronal cell lines (e.g., SH-SY5Y) subjected to oxidative stress (e.g., H2O2 treatment) or excitotoxicity (e.g., glutamate treatment). [11]Key endpoints to assess would include cell viability, reactive oxygen species (ROS) production, and markers of apoptosis.

Immunomodulatory Activity: IL-33 Inhibition

Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases. [14]Recently, oxazolo[4,5-c]quinolinone analogs have been identified as the first small-molecule inhibitors of IL-33. [14][15]These compounds bind to a hydrophobic pocket of IL-33, potentially blocking its interaction with its receptor, ST2. [14]This discovery opens up a new avenue for the therapeutic application of this scaffold in conditions such as asthma and atopic dermatitis.

The screening for IL-33 inhibitors can be performed using biophysical methods such as 2D-NMR to detect binding, followed by cell-based assays to measure the inhibition of IL-33-induced cytokine production (e.g., IL-6) in mast cells. [14]

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for oxazopyrroloquinoline derivatives is yet to be fully elucidated, studies on related fused quinoline systems offer valuable insights. For thiazolo[5,4-b]quinoline derivatives, key structural features for anticancer activity include a basic side chain at specific positions and the presence of electron-withdrawing groups on the quinoline ring. [16]For oxazolo[5,4-d]pyrimidines, the nature and size of the substituent at the 7-position significantly influence cytotoxic activity. [17] Future research in the field of oxazopyrroloquinoline derivatives should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a library of derivatives with diverse substitutions on all three rings will be crucial for identifying the key structural determinants of activity and selectivity for different biological targets.

-

Elucidation of mechanisms of action: In-depth biochemical and cellular studies are needed to confirm the molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models of cancer, infectious diseases, and neurodegenerative disorders to assess their efficacy and pharmacokinetic properties.

The oxazopyrroloquinoline scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities exhibited by its analogs underscore its potential to yield new drug candidates for a range of unmet medical needs.

References

- Abass, M., Hassanin, H. M., & Abdel-Kader, D. (2022). Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives. Journal of the Chinese Chemical Society, 69(10), 1735-1745.

- Al-Omair, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(11), 1599.

- BenchChem. (2025).

- BenchChem. (2025). Mechanism of action of oxazolo[4,5-c]quinoline compounds. BenchChem.

- Chavda, V. P., Vihol, D., & Shah, D. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 33.

- Infante, P., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 13(8), 1308-1315.

- Kim, Y., et al. (2018). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal, 13(20), 3040-3044.

- Kumar, A., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Asian Pacific Journal of Cancer Prevention, 23(5), 1689-1696.

- Leal, M., et al. (1995). Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. Journal of Medicinal Chemistry, 38(18), 3478-3485.

- Manjunatha, K., et al. (2010). New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(3), 957-966.

- Matyjaszczyk, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Molecules, 27(19), 6563.

- Parmar, N., et al. (2021). Synthesis and Antiproliferative Evaluation of Novel 5-Aryl Substituted Oxazolo[4,5-b]pyridin-2-amine Derivatives.

- Patel, R. V., et al. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Letters in Drug Design & Discovery, 13(9), 834-845.

- Promega Corporation. (n.d.). EGFR Kinase Assay.

- Ramos-Álvarez, M. M., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports, 13(1), 2795.

- Refaat, H. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7549.

- Rodrigues, J., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 18(S9), e067468.

- Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Molecules, 27(19), 6563.

- Solano, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1858.

- Son, Y., et al. (2024). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 16(9), 1269.

- Talaat, N., et al. (2022). Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives. Journal of the Iranian Chemical Society, 19(12), 5283-5293.

- The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.

- Vosooghi, M., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of the Iranian Chemical Society, 19(12), 5249-5263.

- Wang, Y., et al. (2022). The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential. Frontiers in Immunology, 13, 910881.

- Wu, D., et al. (2022). Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations. Journal of Biomolecular Structure and Dynamics, 40(22), 11933-11943.

- Zareef, M., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 33.

- Zhang, Y., et al. (2021). Synthesis and Antiproliferative Evaluation of Novel 5-Aryl Substituted Oxazolo[4,5-b]pyridin-2-amine Derivatives.

- Zhou, T., et al. (2022). Neuroinflammation: Modulation by flavonoids and mechanisms of action. Molecular Aspects of Medicine, 83-84, 101037.

- Zia, M., et al. (2021). Pharmacological investigation of oxadiazole derivatives in Alzheimer's disease: Modulation of oxidative stress, neuroinflammation, and iNOS signaling. Life Sciences, 285, 119968.

- Zovko, M., et al. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. Bioorganic Chemistry, 97, 103673.

- Zyla, D., & Malarz, K. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(23), 8235.

- Zyla, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3989.

- Zyla, D., et al. (2024). Pharmacological Modulation of Neuroinflammation in Neurodegenerative Diseases: Current Insights and Future Perspectives. International Journal of Molecular Sciences, 25(3), 1735.

- Zyla, D., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 1234.

- Zyla, D., et al. (2026). Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration. International Journal of Molecular Sciences, 27(3), 1234.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.

- Valente, E. J., et al. (2022). Screening Anti-inflammatory, Anticoagulant, and Respiratory Agents for SARS-CoV-2 3clpro Inhibition from Chemical Fingerprints. Revista de Investigacion Clinica, 74(1), 31-39.

Sources

- 1. Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. journal.waocp.org [journal.waocp.org]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. Pharmacological investigation of oxadiazole derivatives in Alzheimer’s disease: Modulation of oxidative stress, neuroinflammation, and iNOS signaling [ijbms.mums.ac.ir]

- 10. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to Quinoline-Based Compounds in Oncology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the quinoline scaffold as a cornerstone in modern oncology drug discovery. We will dissect the multifaceted mechanisms of action, delve into the critical structure-activity relationships that govern efficacy, and present key experimental protocols for their evaluation. This document is designed to serve as a technical resource, blending established knowledge with recent advancements to inform and inspire future research and development in this promising area of medicinal chemistry.

Part 1: The Quinoline Scaffold: A Privileged Structure in Oncology

The Quinoline Moiety: An Introduction

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1][2] This bicyclic structure is not merely a chemical curiosity but a "privileged scaffold" in medicinal chemistry. Its rigidity, aromaticity, and the presence of a nitrogen atom create an electron-deficient system that is ripe for chemical modification and capable of engaging in a wide array of biological interactions.[3][4] The nitrogen atom acts as a hydrogen bond acceptor, a crucial feature for binding to biological targets like enzyme active sites.

Significance and Rationale in Cancer Drug Discovery

The quinoline nucleus is a recurring motif in numerous natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[5][6] Its prominence in oncology stems from the structural diversity that can be achieved through substitution, allowing for the fine-tuning of activity against specific cancer-related targets.[3] Quinoline derivatives have been successfully developed to function as kinase inhibitors, DNA-targeting agents, and disruptors of cellular division, making them one of the most versatile and fruitful scaffolds for anticancer drug development.[1][2] Several quinoline-based drugs are now in clinical use, validating the therapeutic potential of this heterocyclic system.[4][7]

Part 2: Multifaceted Mechanisms of Anticancer Activity

Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, often targeting key pathways that drive tumor growth, proliferation, and survival.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Quinoline derivatives have emerged as potent inhibitors of several key oncogenic kinases.[7][8]

2.1.1 Receptor Tyrosine Kinase (RTK) Inhibition

Many quinoline-based drugs function as multi-kinase inhibitors, targeting receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[4][9] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, angiogenesis, and metastasis.[4] Lenvatinib and Cabozantinib are clinically approved examples that demonstrate this mechanism of action.[1][4]

2.1.2 Non-Receptor Tyrosine Kinase Inhibition

Bosutinib is a prime example of a quinoline derivative that targets the Src-Abl non-receptor tyrosine kinases.[8][10] It is approved for the treatment of chronic myelogenous leukemia (CML), where it inhibits the BCR-Abl fusion protein, a key driver of the disease.[8]

DNA Damage and Repair Inhibition

Interfering with DNA replication and repair is a classic and effective anticancer strategy.

2.2.1 Topoisomerase Inhibition

Topoisomerases are enzymes that resolve DNA supercoiling during replication and transcription. Quinoline alkaloids, most notably Camptothecin and its analogs Topotecan and Irinotecan, inhibit Topoisomerase I.[2][11] They bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand and leading to double-strand breaks and apoptosis.[11]

2.2.2 DNA Intercalation

The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between DNA base pairs. This distortion of the DNA helix interferes with the processes of replication and transcription, ultimately inducing cell death.[1][8]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and the mitotic spindle required for cell division. Some quinoline-chalcone hybrids and other derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[6][12] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][13]

Induction of Apoptosis and Cell Cycle Arrest

Beyond specific molecular targets, a common outcome of quinoline compound activity is the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][14] Studies have shown that certain quinoline-thiazolobenzimidazolone hybrids can trigger apoptosis through caspase-dependent pathways.[15] The ability to halt the cell cycle, often at the G1 or G2/M checkpoint, prevents cancer cells from proliferating.[12][16]

Part 3: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. Understanding these Structure-Activity Relationships (SAR) is crucial for rational drug design.

Key Substitutions and Their Impact

Systematic studies have revealed patterns in how substitutions affect anticancer activity. For instance, 2,4-disubstituted quinolines have shown excellent results through various mechanisms.[1] The addition of specific side chains can enhance binding to target proteins or improve pharmacokinetic properties.

| Substitution Pattern | Position(s) | Common Substituents | Associated Activity/Mechanism | Reference |

| Monosubstituted | C4 | Aminopyrimidine | Cytotoxic, CDK1/CycA inhibition | [1] |

| C3 | Formyl quinoline oxime esters | DNA cleavage | [1] | |

| Disubstituted | C2, C4 | Various aryl and alkyl groups | Growth inhibition, apoptosis, anti-angiogenesis | [1] |

| C2, C3 | Oxime esters | DNA cleavage | [1] | |

| Fused/Hybrid | N/A | Chalcone moiety | Tubulin polymerization inhibition | [10] |

| N/A | Thiazolobenzimidazolone | Caspase-dependent apoptosis | [15] |

Common Synthetic Strategies

Several classic named reactions are employed for the synthesis of the quinoline core, often starting from aniline or its derivatives.[3]

-

Skraup Synthesis: Aniline reacts with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).

-

Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds.

-

Friedländer Synthesis: A 2-aminobenzaldehyde or ketone reacts with a compound containing an α-methylene group.[3]

-

Combes Quinoline Synthesis: Aniline reacts with β-diketones.[3]

Modern synthetic chemistry also employs transition-metal-catalyzed cross-coupling reactions to append complex side chains to pre-formed quinoline rings, allowing for the rapid generation of diverse compound libraries for screening.

Part 4: Key Experimental Protocols for Evaluation

The preclinical evaluation of novel quinoline compounds involves a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

Protocol: In Vitro Antiproliferative MTT Assay

This assay is a fundamental first step to determine a compound's ability to inhibit cancer cell proliferation.

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan indicates cytotoxicity or a reduction in proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound induces cell cycle arrest at a specific phase.

Causality: DNA-binding dyes like Propidium Iodide (PI) stoichiometrically bind to DNA. The amount of fluorescence emitted by the dye is directly proportional to the amount of DNA in a cell. Cells in the G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in the S phase have an intermediate amount. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Methodology:

-

Treatment: Treat cells with the quinoline compound at its IC₅₀ concentration for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to degrade RNA and ensure that PI only stains DNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets.

-

Data Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in G1, S, and G2/M phases.

Part 5: Clinical Landscape and Future Directions

FDA-Approved Quinoline-Based Anticancer Drugs

The clinical success of several quinoline derivatives underscores the therapeutic value of this scaffold.

| Drug Name | Primary Target(s) | Approved Indication(s) | Reference |

| Bosutinib | Src, Abl | Chronic Myelogenous Leukemia (CML) | [4][10] |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma | [4][5] |

| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma | [1][4] |

| Topotecan | Topoisomerase I | Ovarian Cancer, Small Cell Lung Cancer, Cervical Cancer | [5][11] |

| Irinotecan | Topoisomerase I | Colorectal Cancer, Pancreatic Cancer | [5][11] |

Challenges and Future Perspectives

Despite the successes, challenges remain. Issues such as poor bioavailability, off-target effects, and the development of drug resistance are significant hurdles.[7][14]

Future research will likely focus on:

-

Improving Selectivity: Designing derivatives that are highly selective for a single kinase or a specific isoform to reduce side effects.

-

Overcoming Resistance: Developing next-generation compounds that are effective against tumors with resistance-conferring mutations.

-

Combination Therapies: Exploring the synergistic effects of quinoline-based drugs with immunotherapy, chemotherapy, or other targeted agents.[7]

-

Novel Targets: Leveraging the versatility of the quinoline scaffold to develop inhibitors for new and emerging cancer targets.

Part 6: Conclusion

The quinoline scaffold is a remarkably versatile and clinically validated platform for the development of anticancer therapeutics. Its derivatives have demonstrated the ability to inhibit a wide range of critical oncogenic processes, from signal transduction and DNA replication to cell division. The journey from natural alkaloids to rationally designed multi-kinase inhibitors illustrates a powerful paradigm in medicinal chemistry. As our understanding of cancer biology deepens, the strategic chemical modification of the quinoline core will undoubtedly continue to yield novel and effective therapies, offering new hope in the fight against cancer.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Link

-

Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. Link

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Link

-

Wang, Z., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(21), 7234. Link

-

Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. Link

-

Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry. Link

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Link

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Link

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 119-129. Link

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. Link

-

Quinoline – Knowledge and References. (n.d.). Taylor & Francis. Link

-

Basile, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. Link

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules. Link

-

Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. (n.d.). ResearchGate. Link

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Link

-

Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838. Link

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Revie. (n.d.). Neuroquantology. Link

-

Abdel-Maksoud, M. S., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 14(11), 2200-2221. Link

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijmphs.com [ijmphs.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxazopyrroloquinoline Trimethyl Ester (OPQ-TME): From a Novel PQQ Derivative to a Potential Neuroprotective Agent

Abstract

This technical guide provides a comprehensive overview of Oxazopyrroloquinoline trimethyl ester (OPQ-TME), a synthetic derivative of pyrroloquinoline quinone (PQQ). Initially investigated for its potential as an aldose reductase inhibitor for the treatment of cataracts, recent research has pivoted towards its promising neuroprotective properties. This document details the discovery, synthesis, and biological evaluation of OPQ-TME, with a particular focus on its enhanced blood-brain barrier permeability and its inhibitory effects on the fibrillation of amyloidogenic proteins implicated in neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel PQQ derivatives.

Introduction: The Genesis of a Novel Quinone Derivative

Pyrroloquinoline quinone (PQQ) is a redox cofactor with a growing body of evidence supporting its role in various physiological processes, including mitochondrial function and antioxidant defense.[1][2] Its inherent antioxidant and neuroprotective properties have made it a subject of intense research for its potential therapeutic applications. However, the clinical utility of PQQ itself has been hampered by certain limitations, including its relatively low permeability across the blood-brain barrier (BBB). This has driven the exploration of synthetic derivatives to enhance its bioavailability and therapeutic efficacy.

Oxazopyrroloquinoline trimethyl ester (OPQ-TME) emerged from this line of inquiry. It is a trimethyl ester derivative of oxazopyrroloquinolinecarboxylic acid, which is, in turn, a derivative of PQQ. The initial rationale for the synthesis of OPQ-TME was to explore its potential as an aldose reductase inhibitor. The accumulation of sorbitol, catalyzed by aldose reductase in the polyol pathway, is a key factor in the pathogenesis of diabetic complications, including cataracts. While PQQ and its reduced forms were found to inhibit aldose reductase, the development of more potent and bioavailable derivatives was a logical next step.

A pivotal shift in the research focus for OPQ-TME occurred with the discovery of its potent anti-amyloidogenic properties. Research by Tsukakoshi et al. demonstrated that the esterification of PQQ to form OPQ-TME not only enhanced its ability to cross the BBB but also significantly increased its inhibitory activity against the fibrillation of key amyloid proteins associated with neurodegenerative diseases, such as α-synuclein and amyloid-β.[3] This has positioned OPQ-TME as a promising lead compound for the development of novel therapeutics for conditions like Parkinson's and Alzheimer's disease.

Discovery and History: A Tale of Two Therapeutic Targets

The history of OPQ-TME is intertwined with the broader investigation of PQQ and its derivatives. The journey began with the recognition of PQQ's potential to mitigate diabetic complications.

2.1. Early Focus: Aldose Reductase Inhibition and Cataract Prevention

The initial interest in PQQ derivatives as therapeutic agents was partly driven by their potential to inhibit aldose reductase. A Japanese patent filed in the early 1990s described a process for producing OPQ-TME and highlighted its potential as an anti-cataract agent, citing its aldose reductase inhibitory activity.[4] The patent suggested that OPQ-TME could offer improved in-vivo absorbability compared to other PQQ derivatives. This early work laid the foundation for the chemical synthesis of OPQ-TME but did not fully explore its biological activities beyond the initial hypothesis.

2.2. A Paradigm Shift: Neuroprotection and Anti-Amyloidogenesis

A significant breakthrough in understanding the potential of OPQ-TME came with a 2018 study published in ACS Chemical Neuroscience by Tsukakoshi and colleagues.[3] This research demonstrated that the esterification of PQQ to form OPQ-TME led to a twofold increase in its permeability across an in-vitro model of the blood-brain barrier compared to PQQ.[3]

More strikingly, the study revealed that OPQ-TME exhibited significantly greater inhibitory activity against the fibrillation of α-synuclein, amyloid β1-42 (Aβ1-42), and prion protein.[3] This finding was crucial as the aggregation of these proteins is a central pathological hallmark of several devastating neurodegenerative diseases. This research effectively repositioned OPQ-TME from a candidate for cataract treatment to a promising lead for neuroprotective therapies.

Synthesis and Characterization of OPQ-TME

The synthesis of OPQ-TME is achieved through the esterification of oxazopyrroloquinolinecarboxylic acid. The following is a detailed protocol based on the method described in the foundational patent literature.[4]

3.1. Experimental Protocol: Synthesis of Oxazopyrroloquinoline Trimethyl Ester

Materials:

-

Oxazopyrroloquinolinecarboxylic acid

-

Dry Dimethylformamide (DMF)

-

Ethyldiisopropylamine

-

Dimethyl sulfate

-

2N Sulfuric acid

-

Ice bath

-

Nitrogen gas supply

-

Filtration apparatus

Procedure:

-

Dissolve oxazopyrroloquinolinecarboxylic acid in dry dimethylformamide under a nitrogen atmosphere.

-

Add ethyldiisopropylamine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add dimethyl sulfate dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to proceed at 25°C for approximately 23 hours with vigorous stirring under a nitrogen stream.

-

Pour the reaction mixture into 2N sulfuric acid.

-

Allow the mixture to stand at 5°C for 20 hours to precipitate the product.

-

Collect the resulting orange solid by filtration.

-

The crude product can be further purified by recrystallization or chromatography.

3.2. Characterization:

The structure and purity of the synthesized OPQ-TME should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the trimethyl ester groups and the overall molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Mechanism of Action

The biological activities of OPQ-TME are multifaceted, reflecting its origins as a PQQ derivative and its enhanced properties due to esterification.

4.1. Aldose Reductase Inhibition

Figure 1: Proposed mechanism of OPQ-TME as an aldose reductase inhibitor.

4.2. Inhibition of Amyloid Protein Fibrillation

The most compelling biological activity of OPQ-TME is its ability to inhibit the aggregation of amyloidogenic proteins.[3] The accumulation of fibrillar aggregates of proteins such as α-synuclein and amyloid-β is a key pathological feature of neurodegenerative diseases.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Inhibition

This protocol is adapted from standard methods used to assess amyloid aggregation.[1][5][6]

Materials:

-

Lyophilized α-synuclein or Amyloid-β (1-42) peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution

-

OPQ-TME stock solution in a suitable solvent (e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare monomeric solutions of α-synuclein or Aβ(1-42) by dissolving the lyophilized powder in an appropriate buffer and filtering to remove pre-existing aggregates.

-

In a 96-well plate, set up reactions containing the protein solution, PBS, and varying concentrations of OPQ-TME or vehicle control.

-

Incubate the plate at 37°C with continuous shaking to promote fibril formation.

-

At specified time points, add ThT solution to each well.

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Plot fluorescence intensity against time to generate aggregation curves and determine the extent of inhibition by OPQ-TME.

Figure 2: Inhibition of amyloid protein fibrillation by OPQ-TME.

4.3. Enhanced Blood-Brain Barrier Permeability

A key advantage of OPQ-TME over its parent compound, PQQ, is its improved ability to cross the blood-brain barrier.[3] This is attributed to the esterification of the carboxylic acid groups, which increases the lipophilicity of the molecule.

Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay

This protocol is based on a widely used in-vitro BBB model using a Transwell system.[2][7][8][9]

Materials:

-

Transwell inserts with a microporous membrane

-

Human brain microvascular endothelial cells (hBMECs)

-

Cell culture medium and supplements

-

OPQ-TME and PQQ solutions of known concentrations

-

Lucifer yellow (a marker for paracellular permeability)

-

LC-MS/MS system for quantification

Procedure:

-

Culture hBMECs on the upper side of the Transwell inserts until a confluent monolayer is formed, mimicking the BBB.

-

Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability to Lucifer yellow.

-

Add the test compound (OPQ-TME or PQQ) to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to compare the BBB permeability of OPQ-TME and PQQ.

Figure 3: Experimental workflow for the in vitro BBB permeability assay.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Tsukakoshi et al. (2018), highlighting the superior properties of OPQ-TME compared to PQQ.[3]

| Parameter | PQQ | OPQ-TME | Fold Improvement |

| Blood-Brain Barrier Permeability (Papp) | ~1.5 x 10⁻⁶ cm/s | ~3.0 x 10⁻⁶ cm/s | ~2.0x |

| α-Synuclein Fibrillation Inhibition (at 100 µM) | ~40% | ~80% | ~2.0x |

| Amyloid-β (1-42) Fibrillation Inhibition (at 100 µM) | ~20% | ~60% | ~3.0x |

Future Directions and Conclusion

Oxazopyrroloquinoline trimethyl ester (OPQ-TME) represents a significant advancement in the development of PQQ-based therapeutics. Its dual-action potential, initially as an aldose reductase inhibitor and now more prominently as a potent inhibitor of amyloid protein fibrillation with enhanced BBB permeability, makes it a highly attractive candidate for further preclinical and clinical investigation.

Future research should focus on:

-

In-vivo efficacy studies: Evaluating the therapeutic effects of OPQ-TME in animal models of neurodegenerative diseases.

-

Pharmacokinetic and toxicological profiling: Establishing a comprehensive safety and metabolic profile of the compound.

-

Mechanism of action studies: Elucidating the precise molecular interactions between OPQ-TME and amyloid proteins.

-

Optimization of the chemical structure: Exploring further modifications to enhance its potency and drug-like properties.

References